molecular formula C21H34N4OS B5412862 1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Cat. No.: B5412862
M. Wt: 390.6 g/mol
InChI Key: FOYSGOKMVHUVAU-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a five-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor . The thiazole ring is notable as a component of the vitamin thiamine (B1) .


Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, thiazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Thiazoles and their derivatives have a wide range of applications, from pharmaceuticals to dyes. Continued research in this area could lead to the development of new drugs and other useful compounds .

Properties

IUPAC Name

[1-[1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4OS/c1-16-17(2)27-20(22-16)15-23-12-7-19(8-13-23)25-11-5-6-18(14-25)21(26)24-9-3-4-10-24/h18-19H,3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYSGOKMVHUVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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